

Preclinical Profile: A Comparative Analysis of Opigolix and Elagolix

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Compound of Interest

Compound Name: *Opigolix*

Cat. No.: *B10799522*

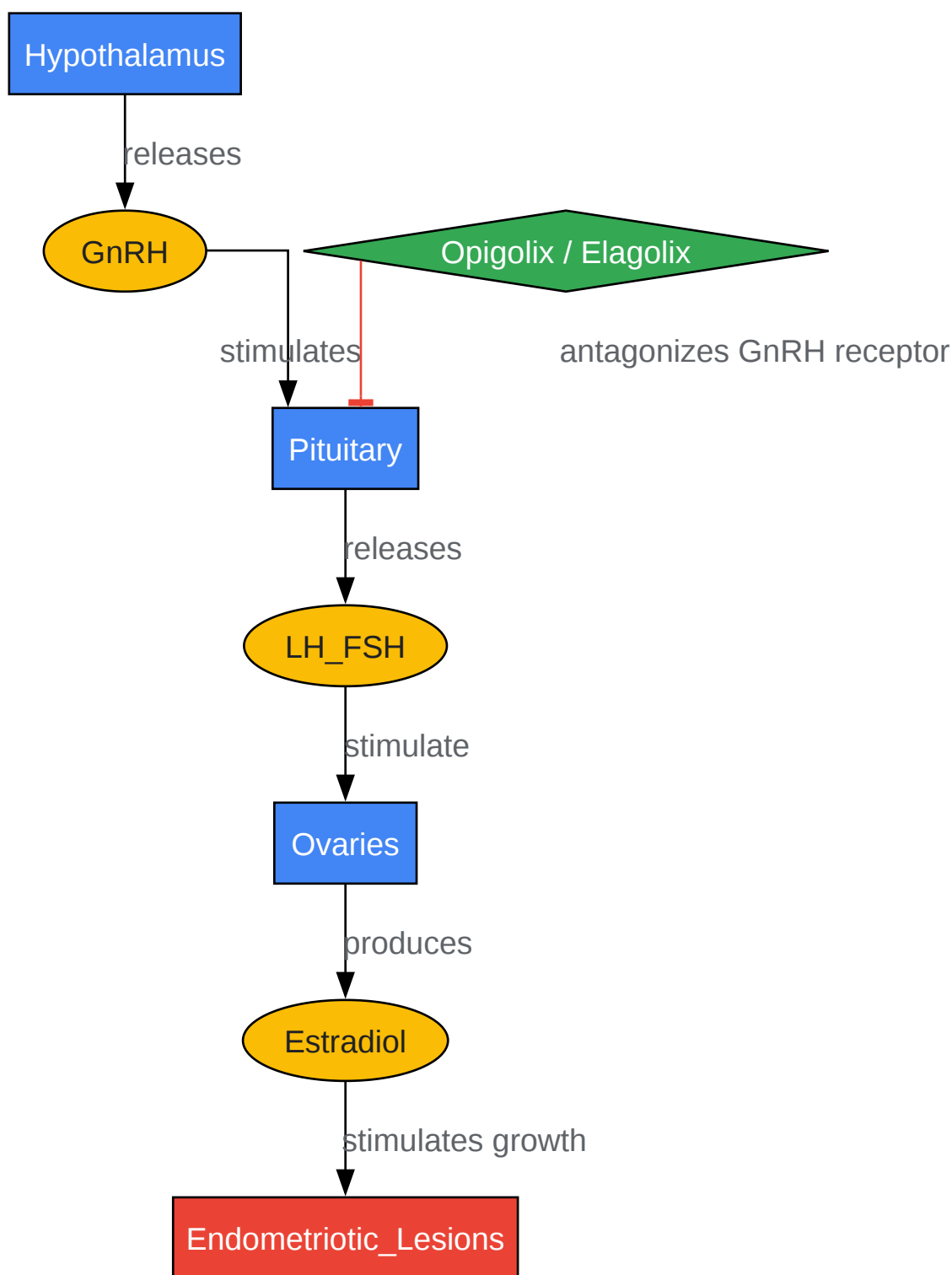
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative preclinical overview of two oral gonadotropin-releasing hormone (GnRH) receptor antagonists: **Opigolix** (ASP-1707) and Elagolix. While Elagolix has received regulatory approval for the management of endometriosis-associated pain, the development of **Opigolix** was discontinued. This comparison is based on available preclinical and clinical data to inform researchers in the field of GnRH receptor modulation.

Mechanism of Action

Both **Opigolix** and Elagolix are small molecule, non-peptide antagonists of the GnRH receptor. They competitively bind to GnRH receptors in the anterior pituitary gland, thereby inhibiting the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins results in a dose-dependent reduction in the production of ovarian sex hormones, including estradiol, which is a key factor in the pathophysiology of estrogen-dependent conditions like endometriosis.



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Caption: GnRH Signaling Pathway and Antagonist Intervention.

Quantitative Preclinical Data

A direct head-to-head preclinical comparison of **Opigolix** and Elagolix is limited by the publicly available data for **Opigolix**. However, the following tables summarize the known quantitative parameters.

Table 1: In Vitro Pharmacology

Parameter	Opigolix (ASP-1707)	Elagolix
Target	Gonadotropin-releasing hormone (GnRH) receptor	Gonadotropin-releasing hormone (GnRH) receptor
Binding Affinity (Kd)	Data not publicly available	54 pM[1][2]
In Vitro Potency (IC50)	Data not publicly available	1.5 nM (inhibition of inositol phosphate production)

Table 2: Pharmacokinetics

Parameter	Opigolix (ASP-1707)	Elagolix
Administration	Oral	Oral
Bioavailability	Data not publicly available	Orally bioavailable
Metabolism	Data not publicly available	Primarily by CYP3A4
Half-life	Data not publicly available	Approximately 4-6 hours[2]

In Vivo Efficacy

Due to the limited availability of preclinical animal model data for **Opigolix**, this section draws upon findings from a Phase II clinical trial in patients with endometriosis to provide insights into its in vivo activity.

Opigolix (ASP-1707):

A Phase II, randomized, double-blind, placebo-controlled study (the TERRA study) evaluated the efficacy and safety of **Opigolix** in women with endometriosis-associated pelvic pain. The study demonstrated a dose-dependent reduction in overall pelvic pain and dysmenorrhea over 12 weeks of treatment. Notably, doses of 10 mg and 15 mg showed statistically significant improvements in pain scores compared to placebo. **Opigolix** also led to a dose-dependent decrease in serum estradiol levels.

Elagolix:

Preclinical studies in animal models of endometriosis have been conducted, though detailed quantitative results are not extensively published in peer-reviewed literature. However, these studies were foundational for its clinical development. Clinical trials have extensively demonstrated the efficacy of Elagolix in reducing dysmenorrhea and non-menstrual pelvic pain in women with endometriosis.

Table 3: In Vivo Effects (from Human Studies)

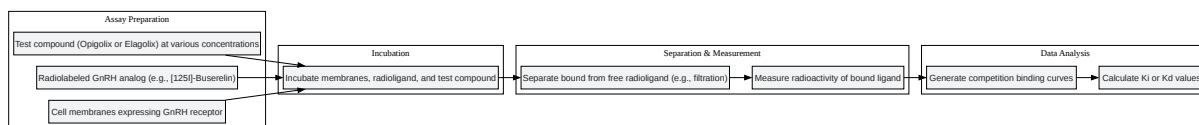
Feature	Opigolix (ASP-1707)	Elagolix
Effect on Pelvic Pain	Dose-dependent reduction in overall pelvic pain and dysmenorrhea.	Significant reduction in dysmenorrhea and non-menstrual pelvic pain.
Effect on Estradiol	Dose-dependent suppression of serum estradiol.	Dose-dependent suppression of estradiol.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of **Opigolix** are not publicly available. The following provides a general overview of the types of assays that would be conducted for a GnRH receptor antagonist.

Binding Affinity Assay (General Protocol):

A competitive radioligand binding assay would be used to determine the binding affinity (K_i or K_d) of the test compound for the GnRH receptor.

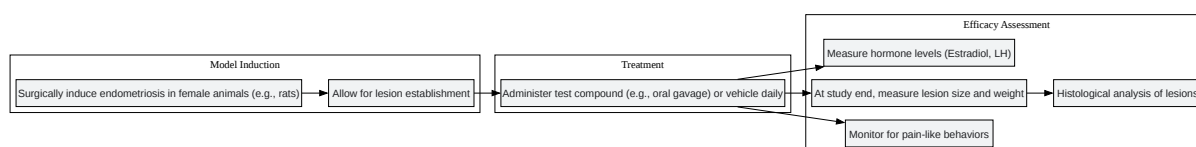


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Caption: Workflow for a GnRH Receptor Binding Assay.

In Vitro Functional Assay (General Protocol):

A cell-based functional assay would be used to measure the ability of the antagonist to inhibit GnRH-stimulated signaling, typically by measuring the production of a second messenger like inositol phosphate (IP).



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